molecular formula C25H21ClN4O B12418845 pyCTZ (hydrochloride)

pyCTZ (hydrochloride)

Cat. No.: B12418845
M. Wt: 428.9 g/mol
InChI Key: ALJYSJLOXJBPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of pyCTZ (Hydrochloride) within the Coelenterazine (B1669285) (CTZ) Analog Family

Coelenterazine (CTZ) is a luciferin (B1168401), a light-emitting molecule, found in a wide array of marine organisms. scispace.com Its chemical structure, an imidazopyrazinone core, is the basis for its bioluminescent properties. mdpi.com The oxidation of CTZ, catalyzed by marine luciferases, results in the emission of blue light. scispace.commdpi.com

To improve upon the natural properties of CTZ for research purposes, scientists have synthesized a multitude of analogs by modifying the C-2, C-5, C-6, and C-8 positions of the imidazopyrazinone core. scispace.com These modifications aim to achieve desirable characteristics such as:

Altered Emission Spectra: Shifting the emitted light to longer wavelengths (red-shifted) for better tissue penetration in in-vivo imaging. mdpi.comrsc.org

Enhanced Brightness: Increasing the quantum yield of the bioluminescent reaction for greater sensitivity. nih.govnih.gov

Improved Solubility: Overcoming the poor water solubility of native CTZ and some of its analogs, which can hinder in-vivo applications. nih.govnih.gov

Increased Specificity: Designing analogs that interact specifically with engineered luciferases. mdpi.com

pyCTZ (hydrochloride) is a member of this extensive family of CTZ analogs. medchemexpress.comdcchemicals.commedchemexpress.com Specifically, it is a pyridyl analog, meaning a pyridyl group has been incorporated into its structure. nih.govnih.gov This strategic chemical modification was designed to enhance properties like water solubility and to be paired with specifically engineered luciferases, such as LumiLuc. nih.govnih.gov When used with certain luciferases, pyCTZ generates a strong blue bioluminescence. nih.govmedchemexpress.com

Significance of ATP-Independent Bioluminescence in Modern Chemical Biology and Bioimaging

Bioluminescence systems can be broadly categorized into ATP-dependent and ATP-independent systems. The well-known firefly luciferase-luciferin system is ATP-dependent, meaning it requires adenosine (B11128) triphosphate (ATP) for the light-emitting reaction. nih.gov

In contrast, marine luciferase systems that utilize CTZ and its analogs, including pyCTZ, are ATP-independent. nih.govnih.gov This fundamental difference holds significant implications for their application in chemical biology and bioimaging:

No Interference with Cellular Metabolism: ATP-dependent systems can potentially disrupt the cell's energy balance by consuming ATP, which could affect the biological processes being studied. nih.gov ATP-independent systems, like the one involving pyCTZ, circumvent this issue, offering a less invasive observation method. nih.gov

Extracellular and in-vitro Applications: Many marine luciferases are active in extracellular environments and common biological fluids, making them highly suitable for a wide range of in-vitro assays where ATP is not readily available. nih.gov

High Photon Flux: Some ATP-independent marine luciferase derivatives exhibit rapid catalytic turnover, leading to a high flux of photons and consequently, a brighter signal. nih.gov

The development of bright, ATP-independent bioluminescent reporters has been a significant goal in the field, aiming to create tools with broad applicability due to their biocompatibility and high in-vivo sensitivity. nih.govnih.gov

Historical Development of Luciferase-Luciferin Systems for Research Applications

The scientific study of bioluminescence dates back to the late 19th century with Raphaël Dubois, who first coined the terms "luciferin" for the substrate and "luciferase" for the enzyme. the-scientist.comwikipedia.org For a long time, it was believed that all bioluminescence resulted from a luciferin-luciferase reaction. worldscientific.com This paradigm shifted with the discovery of the photoprotein aequorin in 1962. worldscientific.com

The journey of harnessing these natural light-emitting systems for research has been marked by several key developments:

Early Discoveries: The initial focus was on understanding the fundamental biochemistry of various bioluminescent organisms, from fireflies to marine creatures like jellyfish and sea pansies. the-scientist.comworldscientific.com

The Rise of Reporter Genes: Luciferase genes became powerful tools in molecular biology as reporter genes. wikipedia.org Researchers could link a luciferase gene to a specific gene of interest, and the amount of light produced would indicate the level of expression of that gene.

Engineering Brighter and More Stable Systems: A major leap forward was the engineering of luciferases for improved performance. A prime example is NanoLuc, a small, highly stable luciferase derived from a deep-sea shrimp, which is significantly brighter than firefly luciferase. promega.com

This continuous evolution has transformed bioluminescence from a natural curiosity into an indispensable tool for a vast range of applications, including gene expression studies, protein-protein interaction analysis, and in-vivo imaging of biological processes. nih.govnih.gov

Rationale for Investigating Pyridyl Analogs of Coelenterazine, such as pyCTZ (Hydrochloride)

The investigation into pyridyl analogs of coelenterazine, including pyCTZ, stems from a strategic approach to address some of the key limitations of existing bioluminescent systems, particularly for in-vivo applications. nih.govnih.gov

The primary rationales include:

Improved Water Solubility: A significant hurdle for in-vivo imaging using marine luciferases has been the poor water solubility of substrates like native CTZ and other analogs like diphenylterazine (B2949931) (DTZ). nih.govnih.gov This often necessitates the use of organic co-solvents or other formulating agents that are not biologically inert and can cause toxicity. nih.gov The introduction of a pyridyl group, as in pyCTZ, is a medicinal chemistry strategy aimed at enhancing water solubility, thus improving biocompatibility and allowing for administration in simple saline solutions. nih.govacs.org

Spectrally Shifted Emission: While native CTZ systems typically emit blue light, which has limited tissue penetration, researchers are constantly seeking analogs that can produce light at longer wavelengths (red-shifted). rsc.orgnih.gov Although pyCTZ itself produces blue light, the exploration of pyridyl substitutions is part of a broader strategy to create a palette of colors. nih.govnih.gov For instance, other pyridyl DTZ analogs have been shown to produce teal or yellow light. nih.govnih.gov

Development of Novel Luciferase-Luciferin Pairs: The synthesis of new analogs goes hand-in-hand with the engineering of luciferases that can effectively utilize them. The development of pyCTZ was concurrent with the engineering of the LumiLuc luciferase, which exhibits broad substrate specificity and high activity with these new pyridyl substrates. nih.govnih.gov This co-evolution of enzyme and substrate is essential for creating highly optimized and bright bioluminescent systems. nih.gov

Overview of Academic Research Paradigms and Methodologies Applied to pyCTZ (Hydrochloride)

The investigation of pyCTZ (hydrochloride) and similar compounds falls primarily within the positivist research paradigm . This paradigm assumes the existence of an objective reality that can be observed and measured. gradcoach.comproofed.co.uk Research is focused on identifying causal relationships and generating findings that are objective and replicable. gradcoach.com

The methodologies employed in the study of pyCTZ are predominantly quantitative and experimental . gradcoach.comscienceopen.com This involves a systematic approach to test hypotheses and characterize the properties of the compound. Key methodological components include:

Chemical Synthesis: The creation of pyCTZ and other analogs involves established and novel synthetic organic chemistry routes. researchgate.netillinois.edu

Physicochemical Characterization: Once synthesized, the compounds are characterized to determine their chemical structure and properties such as solubility. researchgate.net

In-vitro Bioluminescence Assays: The performance of pyCTZ is evaluated in controlled laboratory settings. This includes measuring:

Bioluminescence Spectra: Determining the color of the light emitted when pyCTZ interacts with a specific luciferase. nih.govnih.gov

Bioluminescence Intensity and Kinetics: Quantifying the brightness of the light and how the light emission changes over time. nih.govnih.gov

Substrate Specificity: Testing pyCTZ with a panel of different luciferases (e.g., RLuc8, NanoLuc, teLuc, aequorin) to assess its compatibility and efficiency with each. nih.gov

Cell-Based Assays: Evaluating the performance of the pyCTZ-luciferase system in cultured mammalian cells to understand its behavior in a more complex biological environment. nih.govnih.gov

In-vivo Bioluminescence Imaging (BLI): This is a critical step to assess the utility of the compound in living organisms, typically mouse models. nih.govnih.gov This involves administering pyCTZ to animals expressing a luciferase and using sensitive cameras to detect the emitted light. These studies can be used to track tumor growth or other biological processes. nih.govnih.gov

Protein Engineering: The development of pyCTZ is often coupled with the directed evolution of luciferases to create enzymes with enhanced activity and specificity for the new substrate. nih.govnih.gov

This combination of chemical synthesis, biochemical assays, and in-vivo imaging allows researchers to systematically evaluate the potential of new luciferin analogs like pyCTZ for advancing bioluminescent technologies.

Advanced Synthetic Routes for pyCTZ (Hydrochloride) and Related Pyridyl Analogs

Modern synthetic chemistry provides a robust toolbox for the construction of complex heterocyclic molecules like pyCTZ. These methods are designed for efficiency, control, and the ability to generate molecular diversity.

Convergent synthesis is a highly effective strategy for constructing complex molecules like coelenterazine analogs. nih.gov This approach involves preparing different sections, or fragments, of the molecule independently, which are then joined together in the final stages. nih.gov For the imidazopyrazinone core of CTZ and its derivatives, this strategy typically involves the synthesis of two key intermediates that are later combined. illinois.edu

One common convergent route involves the initial preparation of a substituted aminopyrazine. illinois.edu In a parallel synthesis, a second fragment, such as a substituted α-bromoketone, is prepared. illinois.edu The final key step is the condensation of these two fragments to form the central imidazopyrazinone ring system. This modular approach is advantageous as it allows for variations in either fragment to be introduced late in the synthesis, enabling the rapid generation of a library of analogs with diverse functionalities.

Table 1: Example of a Convergent Synthetic Approach

Step Description Key Intermediates
Fragment A Synthesis Construction of the substituted aminopyrazine ring. Aminopyrazine
Fragment B Synthesis Preparation of a side-chain component, often a ketone. α-bromoketone

| Condensation | Coupling of Fragment A and Fragment B to form the final imidazopyrazinone core. | Coelenterazine analog |

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating carbon-carbon bonds, making them ideal for introducing pyridyl substituents onto the coelenterazine framework. illinois.edunih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a pyridylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netrsc.org It is a widely used method for preparing biaryl compounds, including those containing pyridine rings. rsc.org For the synthesis of pyridyl CTZ analogs, a brominated pyrazine intermediate can be coupled with a pyridylboronic acid to install the desired pyridyl moiety. researchgate.net

Negishi Coupling: The Negishi coupling reaction joins an organozinc compound with an organohalide using a palladium or nickel catalyst. nih.govorgsyn.org This method is known for its high yield, mild reaction conditions, and excellent tolerance of various functional groups. orgsyn.org In the context of pyCTZ synthesis, a pyridyl zinc halide can be coupled with a halogenated precursor of the imidazopyrazinone core. nih.govorgsyn.org This approach is particularly useful for creating complex heterocyclic systems. chemrxiv.org

These coupling strategies offer a reliable and efficient means to synthesize a variety of pyridyl-substituted CTZ analogs by varying the coupling partners. rsc.org

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). In the context of coelenterazine synthesis, this approach offers unique advantages. Coelenterazine is known to be unstable in aqueous solutions, while its dehydrogenated form, dehydrocoelenterazine (B1496532) (dCTZ), is significantly more stable. nih.gov

A notable chemo-enzymatic strategy involves the chemical synthesis of the stable dCTZ precursor, followed by its enzymatic conversion to the active coelenterazine. nih.gov Studies have demonstrated that NAD(P)H:FMN oxidoreductase can successfully catalyze the reduction of dCTZ to CTZ in the presence of NADH. nih.gov This method not only provides a route to synthesize the final active compound under mild biological conditions but can also be coupled with luciferases for quantitative analysis of the precursor. nih.gov This approach highlights the potential for using enzymes to perform specific, challenging transformations in the final steps of synthesizing CTZ analogs, potentially improving yields and simplifying purification.

Design and Synthesis of pyCTZ (Hydrochloride) Derivatives for Modulated Properties

The rational design and synthesis of derivatives are driven by the need to optimize the molecule for specific biological applications. By making targeted structural modifications, properties such as water solubility and light emission can be finely tuned. mdpi.comnih.gov

Poor water solubility can limit the bioavailability and utility of coelenterazine analogs in biological assays. Rational design principles are employed to systematically modify the molecular structure to improve this property. nih.gov One key parameter is the partition coefficient (LogP), which indicates lipophilicity; a lower LogP value generally corresponds to higher aqueous solubility. nih.gov

Computational models, such as the Estimated SolubilitY (ESOL) method, can predict the aqueous solubility (LogS) of a compound directly from its structure, guiding the design of new analogs. nih.gov Key strategies to enhance water solubility include:

Introduction of Polar Functional Groups: Incorporating hydrophilic groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can increase a molecule's affinity for water.

Modification of Existing Substituents: Altering nonpolar side chains to include heteroatoms or polar functionalities can effectively decrease lipophilicity.

A successful example of this approach is the development of 8pyDTZ, a pyridyl-containing coelenterazine analog that exhibits 4- to 14-fold enhanced solubility compared to its parent compound, facilitating its use for in vivo imaging. acs.org

Table 2: Strategies for Enhancing Water Solubility of CTZ Analogs

Design Principle Structural Modification Example Predicted Outcome
Increase Polarity Addition of hydroxyl or amino groups to aromatic rings. Lower LogP, higher LogS.
Reduce Lipophilicity Replacement of a benzyl group with a pyridyl group. Improved aqueous solubility.

| Introduce Ionizable Groups | Incorporation of carboxylic acid or amine functionalities to form salts (e.g., hydrochloride). | Enhanced solubility in aqueous buffers. |

The color of light emitted during the bioluminescent reaction is determined by the chemical structure of the luciferin. By synthesizing a diverse range of analogs, the emission wavelength can be shifted, which is crucial for applications like multiplex imaging or deep-tissue imaging where longer-wavelength (red-shifted) light is preferred. acs.org

The emission profile is altered by making chemical modifications to the imidazopyrazinone backbone, particularly at the C-2, C-5, C-6, and C-8 positions. mdpi.com Introducing different pyridyl groups or adding various substituents to those rings can alter the electronic charge distribution on the resulting oxyluciferin product in its excited state. acs.org Extending the conjugated π-system of the molecule is a common strategy to produce a red-shift in the emission spectrum. acs.org The development of a portfolio of pyridyl CTZ analogs with a range of emission maxima allows researchers to select the optimal luciferin-luciferase pair for their specific experimental needs. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H21ClN4O

Molecular Weight

428.9 g/mol

IUPAC Name

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride

InChI

InChI=1S/C25H20N4O.ClH/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;/h1-14,17,30H,15-16H2;1H

InChI Key

ALJYSJLOXJBPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.Cl

Origin of Product

United States

Spectroscopic and Bioluminescent Properties of Pyctz Hydrochloride in Research Systems

Characterization of Bioluminescence Emission Spectra and Quantum Yields

When paired with the engineered LumiLuc luciferase, pyCTZ (hydrochloride) exhibits a strong blue bioluminescence with a maximal emission peak (λmax) at 450 nm. nih.gov This distinct spectral property is a key characteristic of its interaction with this particular enzyme. While research highlights its "strong blue bioluminescence" and improved photon flux, specific quantum yield values for pyCTZ (hydrochloride) with various luciferases are not extensively detailed in the current scientific literature. nih.gov The quantum yield, a measure of the efficiency of photon emission, is a critical parameter for evaluating the brightness of a bioluminescent system.

The emission spectrum of pyCTZ is influenced by the specific luciferase partner. For instance, with LumiLuc, the emission is firmly in the blue region of the visible spectrum. nih.gov This is consistent with the general observation that marine luciferases utilizing CTZ and its analogs typically emit blue light. nih.gov

Evaluation of Bioluminescence Intensity with Various ATP-Independent Luciferases

pyCTZ (hydrochloride) has been demonstrated to be a competent substrate for a range of ATP-independent luciferases, generating significant bioluminescence. nih.gov These enzymes are of considerable interest in biomedical research due to their lack of dependence on ATP, which can be a variable factor in cellular energy states. nih.gov The intensity of the light produced is contingent on the specific luciferase used, reflecting the unique interactions between the substrate and the enzyme's active site.

LumiLuc, a luciferase engineered through directed evolution, displays broad substrate specificity and enhanced performance with pyridyl analogs of CTZ. nih.gov In combination with pyCTZ (hydrochloride), the LumiLuc enzyme produces a highly intense blue bioluminescence. nih.gov Research has shown that LumiLuc improves the photon flux of pyCTZ by approximately 120% compared to its parent luciferase, teLuc. nih.gov This enhancement underscores the successful engineering of LumiLuc for improved activity with this class of substrates. The pairing of LumiLuc with pyCTZ is a component of a larger family of ATP-independent bioluminescent reporters that also includes other pyridyl substrates like 6pyDTZ and 8pyDTZ, which produce teal (476 nm) and yellow (525 nm) light, respectively, with LumiLuc. nih.gov

A primary advantage of pyCTZ (hydrochloride) over native coelenterazine (B1669285) (CTZ) and other synthetic analogs like diphenylterazine (B2949931) (DTZ) and furimazine (FRZ) is its significantly improved water solubility. nih.gov Pyridyl analogs, including pyCTZ, have been reported to exhibit a 4- to 14-fold enhancement in solubility. nih.gov This increased solubility is crucial for in vivo applications, as it allows for the administration of higher concentrations of the substrate without the need for organic cosolvents, which can have toxic effects. nih.gov

In terms of bioluminescent intensity, when paired with the photoprotein aequorin, pyCTZ's performance is comparable to that of native CTZ. nih.gov This suggests that for certain applications, such as aequorin-based calcium sensing, pyCTZ can serve as a direct, more soluble substitute for CTZ. nih.gov The stability and autoluminescence of pyCTZ have also been evaluated and found to be comparable to or even better than that of CTZ and FRZ. nih.gov

A detailed quantitative comparison of key properties is presented in the table below, based on available data.

PropertypyCTZ (hydrochloride)Native CTZDTZFurimazine
Bioluminescence λmax 450 nm (with LumiLuc) nih.gov~465 nm~502 nm (with teLuc) nih.gov~456 nm (with NanoLuc) nih.gov
Relative Solubility 4- to 14-fold higher than CTZ/DTZ nih.govLowLowModerate
Relative Stability Comparable or better than CTZ/FRZ nih.govLowerData not availableHigher
Relative Autoluminescence Comparable or better than CTZ/FRZ nih.govHigherData not availableLower
Quantum Yield Data not availableData not availableData not availableData not available
Vmax Data not availableData not availableData not availableData not available
Km Data not availableData not availableData not availableData not available

pyCTZ (hydrochloride) generates strong bioluminescence with several ATP-independent luciferases, including RLuc8, NanoLuc, teLuc, and aequorin, indicating a degree of substrate promiscuity. nih.gov However, the efficiency of the reaction, as reflected by enzyme kinetic parameters, varies between luciferases.

Mechanisms Governing Spectral Shift Properties of pyCTZ (Hydrochloride) and its Analogs

The chemical structure of coelenterazine analogs plays a crucial role in determining the color of the emitted light. The imidazopyrazinone core of the molecule is the light-emitting entity, and modifications to this structure can alter the energy of the electronic transitions, resulting in spectral shifts. mdpi.com

In the case of pyCTZ and its pyridyl analogs, the introduction of a pyridyl group is a key structural modification. nih.gov The family of pyridyl substrates, when paired with LumiLuc, demonstrates a clear structure-dependent spectral shift: pyCTZ produces blue light (450 nm), 6pyDTZ yields teal light (476 nm), and 8pyDTZ generates yellow light (525 nm). nih.gov This suggests that the position and nature of the pyridyl substitution on the core structure systematically modulate the electronic environment of the emitter in its excited state.

The wavelength of bioluminescence is often related to the chemiluminescence of the substrate, although the luciferase enzyme provides further electrostatic tuning that can reshape the emission. nih.gov However, the precise molecular mechanisms that govern the spectral shifts observed in these synthetic pyridyl substrates are yet to be fully elucidated and remain an area for further investigation. nih.gov

Autoluminescence and Stability Profiles of pyCTZ (Hydrochloride) in Aqueous Environments

Autoluminescence, or chemiluminescence in the absence of a luciferase, is an important consideration for a bioluminescent substrate, as high background signal can interfere with sensitive assays. The stability of the substrate in aqueous environments, such as physiological buffers or serum, is also critical for its utility, particularly for in vivo studies.

Evaluations of pyCTZ (hydrochloride) have shown that its autoluminescence and stability profiles are comparable to or even better than those of native CTZ and furimazine. nih.gov This indicates a lower propensity for spontaneous light emission and greater resistance to degradation in aqueous solutions, which are desirable characteristics for a robust bioluminescent reporter system. The enhanced stability contributes to a better signal-to-noise ratio in experimental setups.

Molecular and Cellular Mechanisms of Pyctz Hydrochloride Bioluminescence and Reporter Function

Ligand-Enzyme Binding Interactions: pyCTZ (Hydrochloride) with Luciferases

The interaction between the luciferin (B1168401) analog pyCTZ (hydrochloride) and luciferase enzymes is a cornerstone of its function as a bioluminescent reporter. Understanding the binding dynamics within the enzyme's active site is crucial for optimizing existing reporter systems and designing novel ones. This has been explored through protein engineering, mutagenesis, and computational modeling.

Protein engineering, particularly through site-directed and random mutagenesis, is a powerful tool for probing the architecture of a luciferase's substrate-binding site. By altering specific amino acid residues, researchers can identify key sites that influence substrate affinity, catalytic efficiency, and the spectral properties of the emitted light.

One notable example involves the development of LumiLuc, an engineered luciferase with broad substrate specificity, derived from teLuc luciferase through a process of directed evolution. This process aimed to enhance the photon flux with various coelenterazine (B1669285) analogs, including pyCTZ. The engineering of LumiLuc demonstrated that its mutations conferred a significant improvement in light output with pyCTZ, increasing the photon flux by approximately 120% compared to the parent teLuc enzyme. This enhancement underscores the ability of targeted mutagenesis to tailor enzyme function for specific, synthetic substrates like pyCTZ.

While detailed mutagenesis studies specifically mapping the pyCTZ binding site are emerging, the principles are well-established from work with other luciferins. In firefly luciferase, for instance, studies have identified approximately 15 residues within 5 Å of the luciferin binding site. Mutating these residues has been shown to significantly alter binding affinity (Kₘ) and shift the emission wavelength. nih.gov This same strategic approach of modifying residues within the putative active site is applied to luciferases that utilize coelenterazine analogs to improve their performance with substrates like pyCTZ. The success in engineering LumiLuc highlights how modifying the active site environment can accommodate the unique structure of pyCTZ and enhance the efficiency of the light-producing reaction.

Table 1: Impact of Luciferase Engineering on pyCTZ Bioluminescence
Engineered LuciferaseParental LuciferaseSubstrateObserved Improvement
LumiLucteLucpyCTZ~120% increase in photon flux

Computational modeling, including molecular docking and dynamics simulations, provides atomic-level insights into how a ligand like pyCTZ fits within the luciferase active site and the conformational changes that occur upon binding. These methods complement experimental data from mutagenesis by predicting binding modes and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For example, studies on the luciferase nanoKAZ with its substrate coelenterazine, a close structural relative of pyCTZ, have utilized docking simulations followed by all-atom dynamics simulations to characterize the enzyme-substrate complex. iaea.org These models revealed that the coelenterazine molecule enters a putative catalytic cavity and is held in place by several key residues. iaea.org One residue was found to form a crucial hydrogen bond, anchoring the substrate. iaea.org The simulations also showed that substrate binding stabilized flexible regions at the cavity's entrance, effectively closing it off from the aqueous environment and creating the hydrophobic conditions necessary for the oxidation reaction to proceed efficiently. iaea.org

This computational approach is directly applicable to understanding the pyCTZ-luciferase complex. By building a model of an engineered enzyme like LumiLuc with a docked pyCTZ molecule, researchers can generate hypotheses about which specific mutations are responsible for the observed increase in brightness. Such models can guide future protein engineering efforts to further refine luciferases for higher specificity and brighter emission with pyCTZ. iaea.org

Intracellular Calcium Sensing via Aequorin-Based Systems Utilizing pyCTZ (Hydrochloride)

Aequorin is a photoprotein that has become a vital tool for monitoring intracellular calcium (Ca²⁺) dynamics. Its function relies on its ability to bind a coelenterazine-type luciferin and emit light in a Ca²⁺-dependent manner.

The aequorin system consists of the apoprotein, apoaequorin, and a covalently bound coelenterazine molecule, which together form the functional photoprotein. nih.gov The apoaequorin protein contains three characteristic Ca²⁺-binding motifs known as EF-hands. pnas.orgnih.gov In the resting state, with low intracellular Ca²⁺ levels, the photoprotein is inactive.

Upon the binding of Ca²⁺ ions to these EF-hand sites, the protein undergoes a significant conformational change. researchgate.net This change triggers an intramolecular reaction that catalyzes the oxidation of the bound coelenterazine, converting it to an excited-state coelenteramide (B1206865) and releasing carbon dioxide. researchgate.netnih.gov As the excited coelenteramide relaxes to its ground state, it emits a flash of blue light (typically ~470 nm). nih.gov The intensity of the light emitted is directly proportional to the concentration of free Ca²⁺, making aequorin a highly sensitive indicator of cellular calcium fluxes. nih.govpnas.org

The native luciferin for aequorin is coelenterazine. However, synthetic analogs like pyCTZ (hydrochloride) can effectively substitute for the native compound, allowing for the reconstitution of the functional photoprotein in cells expressing apoaequorin. Research has shown that pyCTZ is a viable substrate for aequorin-based calcium sensing. When paired with aequorin, pyCTZ generates a bioluminescent signal with an intensity that is comparable to that produced with native coelenterazine. This makes pyCTZ a valuable alternative for monitoring cellular calcium dynamics in various biological systems.

Bioluminescence Resonance Energy Transfer (BRET) Systems with pyCTZ (Hydrochloride) as a Substrate

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology used to study molecular proximity, particularly for monitoring protein-protein interactions in living cells. nih.govberthold.com The technique relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. mdpi.com This energy transfer is highly dependent on the distance and orientation of the two molecules, occurring efficiently only when they are very close (typically within 10 nm). berthold.com

In a typical BRET assay, one protein of interest is fused to a luciferase (the donor), and another protein is fused to a fluorescent protein (the acceptor). When pyCTZ is added as the luciferase substrate, the resulting light emission can excite the nearby acceptor if the two fusion proteins interact, leading to light emission at the acceptor's characteristic wavelength. nih.gov The ratio of acceptor emission to donor emission provides a quantitative measure of the interaction.

The use of pyCTZ as a substrate in BRET systems is particularly promising. Engineered luciferases paired with pyCTZ can produce strong blue bioluminescence. This emission is spectrally well-suited for energy transfer to various fluorescent acceptor proteins. For instance, it has been proposed that a LumiScarlet-pyCTZ pair could be developed into a useful BRET-based biosensor for studying protein-protein interactions. The bright and specific nature of the pyCTZ-luciferase reaction offers the potential for creating highly sensitive BRET assays with improved signal-to-noise ratios, avoiding issues like phototoxicity and autofluorescence that can affect fluorescence-based methods. nih.gov

Design and Optimization of BRET Biosensors for Protein-Protein Interaction Studies

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for studying protein-protein interactions (PPIs) in real time within living cells. berthold.com The design of a BRET biosensor involves genetically fusing a donor luciferase and an acceptor fluorescent protein to two proteins of interest. When the two proteins interact, the donor and acceptor are brought into close proximity (typically within 10 nm), allowing for non-radiative energy transfer from the luciferase-substrate complex to the fluorescent protein. berthold.comberthold.com

The optimization of these biosensors is a multi-faceted process where the choice of the luciferase and its substrate is critical. The compound pyCTZ (hydrochloride), a pyridyl analog of coelenterazine (CTZ), serves as an ATP-independent substrate for marine luciferases such as Renilla luciferase (RLuc) and its variants. nih.govmedchemexpress.commedchemexpress.com When paired with specific luciferases, pyCTZ generates a strong, blue-shifted bioluminescent signal, making it a valuable tool in the design of BRET systems. nih.govcymitquimica.com

Key considerations in the design and optimization of BRET biosensors using pyCTZ include:

Selection of the Donor Luciferase: The efficiency and spectral properties of the bioluminescence depend on the specific luciferase used. While pyCTZ can produce light with various luciferases, engineered variants like LumiLuc have been shown to enhance its photon flux significantly. nih.gov For example, LumiLuc improved the photon output of pyCTZ by approximately 120% compared to its parent luciferase, teLuc. nih.gov This enhancement of signal intensity is a crucial aspect of biosensor optimization, leading to a better signal-to-noise ratio.

Pairing with an Acceptor Fluorophore: The bright, blue emission from the luciferase/pyCTZ pair must be matched with an appropriate acceptor. The acceptor, a fluorescent protein like Green Fluorescent Protein (GFP) or its variants, must have an excitation spectrum that overlaps with the donor's emission spectrum. frontiersin.org The optimization process involves selecting an acceptor that maximizes this overlap to ensure efficient energy transfer.

Substrate Properties: The choice of pyCTZ itself is a key optimization parameter. It has been reported to have improved water solubility compared to other analogs, which can be advantageous for in vivo administration without the need for organic cosolvents. nih.gov Furthermore, the kinetics of the light emission after substrate addition must be characterized to determine the optimal window for measurement in high-throughput screening assays. nih.gov Different CTZ analogs exhibit distinct temporal signal profiles, and selecting the right substrate is vital for the effective use of the biosensor. nih.govresearchgate.net

The rational design of BRET pairs, including the careful selection of the luciferase variant and a substrate like pyCTZ, allows for the development of robust and sensitive biosensors for monitoring the dynamics of PPIs in living cells. nih.govbohrium.com

Spectral Overlap Considerations for Efficient Energy Transfer in BRET Systems

The efficiency of Bioluminescence Resonance Energy Transfer is fundamentally governed by the principles of Förster theory, which dictates that the rate of energy transfer is highly dependent on the distance between the donor and acceptor and the degree of spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. nih.gov In a BRET system utilizing pyCTZ (hydrochloride), the luciferase-pyCTZ complex acts as the energy donor.

The combination of the LumiLuc luciferase and pyCTZ generates a bioluminescent signal with an emission maximum (λmax) at approximately 450 nm. nih.gov For efficient energy transfer to occur, the chosen acceptor fluorophore must be able to absorb light effectively at this wavelength. The spectral overlap integral (J(λ)) quantifies this relationship and is a critical factor in determining the Förster distance (R₀)—the distance at which energy transfer efficiency is 50%. A larger spectral overlap leads to a larger R₀ and more efficient energy transfer at a given distance.

The development of various BRET platforms has been driven by the need to improve the separation between donor and acceptor emission peaks to reduce signal contamination, also known as bleed-through. berthold.comnuvucameras.com The original BRET system (BRET1) uses coelenterazine or coelenterazine h (emission peak ~480 nm) with a Yellow Fluorescent Protein (YFP) acceptor, resulting in significant spectral overlap and contamination of the acceptor's signal by the donor's emission tail. nuvucameras.combasicmedicalkey.com A key advantage of using a blue-shifted substrate like pyCTZ (emission ~450 nm) is the potential for creating BRET pairs with better spectral resolution. nih.gov By pairing the LumiLuc/pyCTZ donor with acceptors that have excitation peaks in the blue-green range and emit in the green or yellow range, a larger Stokes shift for the entire system can be achieved.

The table below illustrates potential acceptor pairings for a BRET system using a pyCTZ-based donor and their relevant spectral properties.

Donor SystemDonor Emission Peak (λem)Potential AcceptorAcceptor Excitation Peak (λex)Acceptor Emission Peak (λem)Spectral Suitability
LumiLuc / pyCTZ~450 nm nih.govmCerulean~433 nm~475 nmGood spectral overlap, but small Stokes shift may lead to bleed-through.
LumiLuc / pyCTZ~450 nm nih.govmVenus~515 nm~528 nmWeaker overlap, potentially leading to lower BRET efficiency.
LumiLuc / pyCTZ~450 nm nih.govEnhanced GFP (EGFP)~488 nm~507 nmModerate spectral overlap.

Note: Acceptor spectral data is based on general knowledge of commonly used fluorescent proteins and is provided for illustrative purposes.

The selection of an appropriate acceptor requires a careful balance. While maximizing spectral overlap is crucial for energy transfer, minimizing the direct excitation of the acceptor by the tail of the donor's emission is equally important for maintaining a high signal-to-background ratio. nuvucameras.com The development of novel coelenterazine analogs, including pyCTZ, provides a broader palette of donor emissions, enabling the rational design of new BRET pairs with optimized spectral characteristics for sensitive and specific detection of molecular interactions. rsc.orgspringernature.com

Cellular Uptake and Subcellular Distribution of pyCTZ (Hydrochloride) in Cell Culture Models

The utility of any bioluminescent substrate in live-cell imaging and BRET assays is contingent upon its ability to cross the cell membrane and reach the intracellular luciferase. The efficiency of cellular uptake is a key property that varies significantly among different coelenterazine (CTZ) analogs. nih.govresearchgate.net While specific studies detailing the cellular uptake and subcellular distribution of pyCTZ (hydrochloride) are not extensively documented in the reviewed literature, its properties as a CTZ analog allow for inferences based on the known behavior of this class of compounds.

Coelenterazine analogs are generally small, hydrophobic molecules that are thought to enter cells primarily through passive diffusion across the plasma membrane. biotium.com However, their specific chemical structures, which influence properties like solubility and lipophilicity, can lead to different rates of uptake and distribution. nih.gov

Key factors influencing the cellular uptake of pyCTZ would include:

Solubility: pyCTZ has been noted for its improved water solubility compared to other CTZ analogs. nih.gov While high lipophilicity is often associated with membrane permeability, excessive hydrophobicity can lead to aggregation or non-specific binding, whereas improved water solubility might facilitate better bioavailability in aqueous cellular environments.

Membrane Permeability: The ability to passively diffuse across the lipid bilayer is a hallmark of many effective coelenterazine substrates. biotium.com Some analogs, however, are intentionally designed to be cell-impermeable for assays that require measuring extracellular luciferase activity. scispace.com The pyridyl moiety in pyCTZ influences its physicochemical properties, which in turn will determine its specific permeability characteristics.

Efflux Pumps: Like many small molecules, coelenterazine analogs can be substrates for cellular efflux pumps, such as P-glycoprotein. These transporters can actively remove the substrate from the cytoplasm, reducing its intracellular concentration and limiting the bioluminescent signal. This is a factor that must be considered in cell lines with high expression of such pumps.

Once inside the cell, the subcellular distribution of pyCTZ is expected to be relatively uniform throughout the cytoplasm, where it can be accessed by luciferase reporters regardless of their specific localization (e.g., cytoplasm, nucleus, or targeted to specific organelles). The hydrochloride salt form of pyCTZ may enhance its solubility in assay media, but the molecule would likely be in its free base form to facilitate passage across the nonpolar cell membrane. Characterizing the uptake kinetics and intracellular concentration of pyCTZ in specific cell culture models is essential for the quantitative interpretation of BRET data. nih.govresearchgate.net

Applications of Pyctz Hydrochloride in Advanced Biological Imaging and Sensing Methodologies

Utilization of pyCTZ (Hydrochloride) in In Vitro Bioluminescence Assays

The ATP-independent nature of the reaction between pyCTZ and marine luciferases makes it a powerful tool for various in vitro assays. When paired with luciferases such as aequorin, pyCTZ generates a strong blue bioluminescent signal, with an intensity comparable to that of the native coelenterazine (B1669285), making it a suitable substitute for applications like aequorin-based calcium sensing. nih.govmedchemexpress.com

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries. agilent.com Bioluminescence assays are well-suited for HTS due to their high sensitivity, low background signal, and suitability for automation. indigobiosciences.com The enhanced water solubility of pyCTZ (hydrochloride) is advantageous in HTS platforms, as it simplifies compound handling and reduces the need for organic solvents that can interfere with assay components. nih.gov While specific HTS platforms solely employing pyCTZ are not extensively detailed in the provided search results, the characteristics of pyCTZ make it a promising substrate for such applications. The development of robust and cost-effective HTS assays is crucial for identifying novel therapeutic agents. nih.govresearchgate.net

Cell-based reporter assays are fundamental tools for studying gene expression and signal transduction pathways. nih.govbmglabtech.com In these assays, a luciferase gene is placed under the control of a specific promoter or response element. nih.gov Upon activation of the pathway of interest, the luciferase is expressed and can be detected by the addition of a luciferin (B1168401) substrate, such as pyCTZ. The resulting bioluminescent signal provides a quantitative measure of gene expression or pathway activation. indigobiosciences.com The ability of pyCTZ to readily enter cells and act as a substrate for various marine luciferases, including engineered variants, makes it a versatile tool for these assays. nih.govnih.govthermofisher.com For instance, the pairing of pyCTZ with the engineered luciferase, LumiLuc, results in a bright blue bioluminescence, offering a sensitive reporter system. nih.gov

LuciferaseSubstrateEmission Maximum (λmax)Application
AequorinpyCTZ~465 nmCalcium Sensing
LumiLucpyCTZ450 nmReporter Gene Assays
RLuc8pyCTZNot specifiedGeneral Bioluminescence Assays
NanoLucpyCTZNot specifiedGeneral Bioluminescence Assays
teLucpyCTZNot specifiedGeneral Bioluminescence Assays

Preclinical In Vivo Bioluminescence Imaging (BLI) with pyCTZ (Hydrochloride) in Animal Models

In vivo bioluminescence imaging (BLI) is a non-invasive technique that allows for the longitudinal monitoring of biological processes in living animals. nih.govnih.gov The improved water solubility of pyCTZ (hydrochloride) overcomes a significant limitation of earlier coelenterazine analogs, which often required organic co-solvents for administration, enhancing its biocompatibility for in vivo studies. nih.gov

To improve the sensitivity and tissue penetration of BLI signals, researchers have focused on developing engineered luciferase-luciferin pairs with red-shifted emission spectra. nih.govucla.edu While pyCTZ itself produces blue light, its chemical scaffold has been used as a basis for creating analogs with altered spectral properties. nih.gov A key development in this area is the engineering of the LumiLuc luciferase, which exhibits broad substrate specificity. When paired with pyCTZ, LumiLuc produces a bright blue emission. However, LumiLuc can also efficiently catalyze other pyridyl substrates, such as 6pyDTZ and 8pyDTZ, to generate teal and yellow bioluminescence, respectively. nih.gov This demonstrates the potential for creating a palette of bioluminescent colors for multiplexed imaging by modifying the pyCTZ structure.

Engineered Luciferase-Substrate Pairs and their Emission Properties

Luciferase Substrate Emission Maximum (λmax) Bioluminescence Color
LumiLuc pyCTZ 450 nm Blue
LumiLuc 6pyDTZ 476 nm Teal

A major challenge in in vivo BLI is the absorption and scattering of light by biological tissues, which is more pronounced for shorter wavelengths like blue light. nih.gov Therefore, for deep tissue imaging, brighter and red-shifted light sources are preferred. mdpi.com While the blue emission of the pyCTZ-luciferase reaction is not ideal for deep tissue imaging, the development of fusion proteins offers a solution. For example, fusing LumiLuc to a red fluorescent protein created LumiScarlet. This reporter, when paired with substrates like 8pyDTZ, produces red-shifted light, significantly enhancing detection sensitivity in deep tissues. nih.gov Although not directly using pyCTZ for the final red-shifted output, this strategy highlights the foundational role of pyCTZ-related chemistry in developing advanced deep-tissue imaging probes.

Tumor xenograft models are widely used in preclinical cancer research to evaluate the efficacy of new therapies. nih.govbpsbioscience.comresearchgate.net BLI provides a powerful means to non-invasively monitor tumor growth and metastasis over time. nih.govnih.gov Cells engineered to express a luciferase can be implanted into animal models, and tumor progression can be tracked by administering the corresponding luciferin and measuring the light output. nih.gov The LumiLuc-8pyDTZ pair, which evolved from research involving pyCTZ analogs, has demonstrated superior performance in detecting early-stage tumors in xenograft mouse models compared to other benchmark reporters. nih.gov This enhanced sensitivity is crucial for evaluating therapeutic responses at the earliest stages of tumor development.

Role of pyCTZ (Hydrochloride) as a Pharmacological Probe in Basic Research

Recent scientific literature does not support the classification of pyCTZ (hydrochloride) as a pharmacological probe in the traditional sense of a substance that directly modulates a biological target to elicit a physiological response for research purposes. Instead, its primary role in basic research is that of a bioluminescent substrate. It is a pyridyl analog of coelenterazine (CTZ) and functions as an ATP-independent substrate for LumiLuc luciferase. medchemexpress.com In the presence of luciferases, pyCTZ (hydrochloride) generates a strong blue bioluminescence, which is harnessed for various bio-sensing applications, most notably for aequorin-based calcium sensing. medchemexpress.com

Exploration of Molecular Interactions in Complex Biological Systems

The utility of pyCTZ (hydrochloride) in exploring molecular interactions stems from its function within bioluminescence resonance energy transfer (BRET) systems. BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells. In a typical BRET assay, one protein of interest is fused to a luciferase (the BRET donor), and the other protein is fused to a fluorescent protein (the BRET acceptor). When pyCTZ (hydrochloride) is introduced as the substrate for the luciferase, the resulting bioluminescence can excite the nearby acceptor if the two proteins are in close proximity (typically <10 nm), leading to fluorescence emission from the acceptor. The ratio of acceptor to donor emission provides a quantitative measure of the interaction between the two proteins.

While pyCTZ (hydrochloride) itself does not directly probe the molecular interactions, its essential role as a light-emitting substrate enables the visualization and quantification of these events. This has significant implications for studying dynamic cellular processes, such as signal transduction pathways, receptor dimerization, and protein complex formation.

BRET System Component Role in a pyCTZ-based Assay Information Gained
Protein A-Luciferase Fusion (Donor) Catalyzes the oxidation of pyCTZ (hydrochloride) to produce light.Presence and location of Protein A.
Protein B-Fluorescent Protein Fusion (Acceptor) Emits light upon energy transfer from the excited product of the luciferase-pyCTZ reaction.Presence, location, and proximity to Protein A.
pyCTZ (hydrochloride) Substrate for the luciferase, initiating the energy transfer process.Enables the detection of the protein-protein interaction.
BRET Signal (Acceptor/Donor Emission Ratio) A high ratio indicates close proximity of the donor and acceptor fusions.Quantification of the extent and dynamics of the molecular interaction between Protein A and Protein B.

Integration into Multi-Functional Neural Probes for Research

The application of pyCTZ (hydrochloride) in multi-functional neural probes is an emerging area of research focused on optical monitoring of neural activity. While not a pharmacological agent for direct neural stimulation, its bioluminescent properties are being explored for the development of genetically encoded indicators of neuronal activity. In this context, neurons can be genetically modified to express a luciferase and a calcium-sensitive protein like aequorin. When intracellular calcium levels rise, for example, during an action potential, aequorin undergoes a conformational change that, in the presence of pyCTZ (hydrochloride), results in light emission.

Multi-functional neural probes equipped with sensitive photodetectors can then be used to record this bioluminescent signal in vivo. This approach offers a wireless and potentially less invasive alternative to traditional electrophysiology or fluorescence-based imaging for monitoring the activity of specific neuronal populations. The integration of pyCTZ (hydrochloride) delivery mechanisms, such as microfluidic channels, within these probes would be necessary for sustained imaging experiments.

Bio-sensing Applications Beyond Calcium Imaging

The versatility of coelenterazine analogs like pyCTZ (hydrochloride) extends to other bio-sensing applications beyond the detection of calcium ions. The fundamental principle relies on coupling the activity of a specific luciferase to the concentration of a target analyte. This can be achieved through various protein engineering strategies.

For instance, luciferases can be engineered to be sensitive to changes in pH, ATP concentration, or the presence of specific enzymes like proteases or kinases. In such biosensors, the bioluminescent output, triggered by the addition of pyCTZ (hydrochloride), becomes a direct reporter of the analyte's concentration or the enzyme's activity.

Another significant application is in the detection of reactive oxygen species (ROS). Certain coelenterazine derivatives have been shown to be sensitive to superoxide (B77818) anions and peroxynitrite. medchemexpress.com This suggests the potential for developing pyCTZ-based biosensors for studying oxidative stress in various pathological conditions.

Analyte/Process Biosensor Design Principle Role of pyCTZ (Hydrochloride)
pH Engineering a pH-sensitive luciferase whose catalytic activity changes with proton concentration.Substrate for the luciferase, providing a luminescent readout of pH.
ATP Utilizing an ATP-dependent luciferase (though pyCTZ is used with an ATP-independent one, other systems use this principle).Energy source and substrate for the light-producing reaction.
Protease Activity Designing a luciferase-based sensor where a specific peptide linker is cleaved by a target protease, leading to a change in luminescence.Substrate for the luciferase, enabling the detection of cleavage events.
Reactive Oxygen Species (ROS) Utilizing the direct chemiluminescent reaction of pyCTZ analogs with specific ROS.The chemiluminescent probe that reacts with ROS to produce light.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyctz Hydrochloride and Its Analogs

Elucidation of Key Structural Motifs Influencing Bioluminescence Output and Spectral Emission

The core imidazopyrazinone structure of coelenterazine (B1669285) and its analogs is the primary determinant of their bioluminescent properties. Modifications to this scaffold have profound effects on both the quantum yield and the spectral characteristics of the emitted light. One of the most critical positions for modification is the C-6 position of the CTZ skeleton. Alterations at this site are a key factor in achieving red-shifted bioluminescence spectra with marine luciferases. For instance, extending the π-conjugation of the CTZ backbone through substitutions at this position can lead to significant shifts in the emission wavelength.

Another pivotal site for modification is the C-8 position. Synthesizing CTZ analogs with various substituents at the C-8 position has been a successful strategy for creating brighter and more red-shifted bioluminescent systems when paired with engineered luciferases. This approach, combined with the directed evolution of luciferases like NanoLuc, has yielded pairs that significantly outperform conventional reporters in both in vitro and in vivo settings. The interaction between the modified luciferin (B1168401) and the engineered active site of the luciferase is critical; mutations in the luciferase can create a catalytic environment that is optimal for the modified substrate, leading to enhanced light output and altered emission spectra.

The following table summarizes the influence of modifications at key positions on the bioluminescent properties of coelenterazine analogs.

Modification SiteStructural ChangeEffect on Bioluminescence
C-6 Position Introduction of groups that extend π-conjugation.Red-shift in emission wavelength.
C-8 Position Introduction of various aryl or other substituents.Increased brightness and red-shifted emission, particularly with mutant luciferases.

Impact of Pyridyl Substitutions and Isomeric Variations on Luminescence Properties

The introduction of a pyridyl group, as seen in pyCTZ, can significantly influence the electronic and photophysical properties of the molecule. The position of the nitrogen atom within the pyridyl ring (isomeric variations) is a critical factor. Studies on other luminescent molecules, such as 8(meso)-pyridyl-BODIPYs, have shown that the rotational barrier of the pyridyl group and the proximity of the nitrogen atom to the core chromophore affect the fluorescence quantum yields. For instance, 2-pyridyl derivatives often exhibit lower quantum yields compared to 3-pyridyl and 4-pyridyl analogs. This is attributed to a lower rotational barrier and closer proximity of the nitrogen, which can lead to non-radiative decay pathways.

Furthermore, substitutions on the pyridyl ring itself can fine-tune the luminescence. Electron-withdrawing groups, for example, can alter the electron density on the core structure, which in turn can enhance fluorescence quantum yields in certain solvents. While direct studies on pyCTZ isomers are not extensively detailed in the provided context, these principles suggest that the specific isomer of the pyridyl group in pyCTZ and any substitutions on it would have a measurable impact on its bioluminescence. The interplay between the pyridyl moiety and the imidazopyrazinone core affects the energy of the light-emitting state and the efficiency of the luminescent reaction.

The table below illustrates the general effects of pyridyl isomerism on the luminescence of related compounds.

Isomeric Position of Pyridyl NitrogenGeneral Impact on Quantum YieldRationale
2-pyridyl Tends to be lower.Lower rotational barrier and closer proximity of the nitrogen atom to the chromophore core.
3-pyridyl Tends to be higher.Less steric hindrance and different electronic influence compared to the 2-pyridyl isomer.
4-pyridyl Tends to be higher, similar to 3-pyridyl.Favorable electronic and steric properties.

Correlation between Chemical Structure and Water Solubility Enhancement

A significant challenge for in vivo applications of coelenterazine analogs, including pyCTZ, is their often poor water solubility. To address this, researchers have developed strategies to enhance hydrophilicity without compromising bioluminescent activity. One approach is the chemical modification of the luciferin itself to incorporate more polar or ionizable groups. Another is the formulation of the compound. For instance, "Aquaphile™" coelenterazines are specially formulated to dissolve readily in aqueous buffers, facilitating their use in in vivo studies.

The hydrochloride salt form of pyCTZ is itself a strategy to improve aqueous solubility compared to the free base form. The protonation of a basic nitrogen atom, likely on the pyridyl ring or another accessible site, introduces a positive charge and allows for the formation of an ionic salt, which generally exhibits higher solubility in polar solvents like water. This principle is widely used in pharmaceuticals to improve the dissolution of poorly soluble drugs. Furthermore, the use of hydrophilic polymers in formulations can create solid dispersions that enhance the solubility and dissolution rate of hydrophobic compounds by converting them from a crystalline to an amorphous state and improving wettability.

Strategy for Solubility EnhancementChemical/Formulation BasisExample/Application
Salt Formation Protonation of a basic functional group (e.g., pyridyl nitrogen) to form a more soluble salt.pyCTZ (hydrochloride).
Special Formulations Using additives or specific preparation methods to improve dissolution in aqueous media.Aquaphile™ coelenterazines.
Polymer-based Solid Dispersions Mixing the compound with hydrophilic polymers to create an amorphous state and improve wettability.General strategy for poorly soluble drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for pyCTZ (Hydrochloride) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for pyCTZ (hydrochloride) are not detailed in the available literature, the principles of QSAR are highly applicable to this class of compounds. Such models can be developed to predict the bioluminescent properties of novel pyCTZ derivatives, thereby reducing the need for extensive synthesis and experimental screening.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape), or hydrophobic (e.g., logP). A mathematical model is then built to relate these descriptors to the observed activity, such as light emission intensity or wavelength. For pyrazoline derivatives, which share some structural similarities with the imidazopyrazinone core, QSAR models have been successfully developed to predict their activity as enzyme inhibitors. These models have identified key descriptors that influence activity, demonstrating the utility of this approach. A well-validated QSAR model can guide the design of new pyCTZ analogs with potentially superior properties.

Rational Design Principles for Optimized Bioluminescent Probes

The insights gained from SAR and SPR studies have led to the establishment of rational design principles for creating optimized bioluminescent probes. A primary goal is often to develop probes with red-shifted emission, as longer wavelength light has better tissue penetration, which is crucial for in vivo imaging.

Key design principles include:

Modulation of the Core Structure: As discussed, modifications at the C-6 and C-8 positions of the coelenterazine core are effective for tuning emission spectra and brightness.

Luciferase Co-evolution: The performance of a luciferin is intrinsically linked to its luciferase partner. A powerful strategy involves the simultaneous engineering of both the substrate and the enzyme to create highly efficient and specific pairs.

"Caged" Luciferins: This strategy involves modifying the luciferin with a protecting ("caging") group that renders it non-luminescent. This cage can be designed to be cleaved by a specific enzyme or chemical species. Upon cleavage, the active luciferin is released, generating a bioluminescent signal that is dependent on the presence of the target. This allows for the creation of highly specific probes for various biological activities.

Bioluminescence Resonance Energy Transfer (BRET): Another advanced design principle involves fusing the luciferase to a fluorescent protein. In this BRET system, the energy from the bioluminescent reaction is transferred to the fluorescent protein, which then emits light at its characteristic longer wavelength. This can produce a significant red-shift in the final light output. For example, replacing NanoLuc with an engineered variant (teLuc) in a BRET construct called Antares resulted in Antares2, which emits significantly more photons above 600 nm.

These rational design strategies, grounded in a fundamental understanding of the structure-function relationships of luciferins like pyCTZ, continue to drive the development of next-generation bioluminescent tools for biomedical research.

Computational Chemistry and Modeling Approaches in Pyctz Hydrochloride Research

Molecular Docking Simulations of pyCTZ (Hydrochloride) with Luciferases

Molecular docking simulations have been instrumental in elucidating the binding mode of pyCTZ within the active site of luciferases, most notably the engineered LumiLuc. These simulations are foundational to understanding the substrate specificity and the initial protein-ligand interactions that precede the bioluminescent reaction.

In the development of LumiLuc, which exhibits enhanced activity with pyCTZ, a putative model of the substrate-binding site was generated. nih.gov This model was based on the crystal structure of a related luciferase and was used to guide the process of directed evolution. By visualizing the interactions between coelenterazine (B1669285) (a parent compound to pyCTZ) and the surrounding amino acid residues, researchers could identify key positions for mutagenesis. nih.gov

The primary goal of these docking studies is to predict the most favorable binding orientation of the ligand (pyCTZ) within the enzyme's active site and to estimate the strength of this interaction, often expressed as a binding energy or docking score. While specific binding energy values for the pyCTZ-LumiLuc complex are not extensively detailed in primary literature, the successful engineering of LumiLuc for enhanced brightness with pyCTZ strongly implies that the mutations introduced led to a more favorable binding pose and/or stronger interaction with pyCTZ compared to the parent luciferase.

Table 1: Key Residues in the LumiLuc Active Site Involved in pyCTZ Interaction (Putative)

Residue PositionAmino Acid (in LumiLuc)Potential Interaction with pyCTZ
(Specify Position)(Specify Amino Acid)(e.g., Hydrogen bonding, Hydrophobic interaction, Pi-stacking)
(Specify Position)(Specify Amino Acid)(e.g., Hydrogen bonding, Hydrophobic interaction, Pi-stacking)
(Specify Position)(Specify Amino Acid)(e.g., Hydrogen bonding, Hydrophobic interaction, Pi-stacking)
(This table is illustrative as the specific mutated residues and their exact interactions from the original study are not publicly detailed.)

Molecular Dynamics Simulations to Investigate Ligand-Enzyme Stability and Conformational Changes

Following the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the pyCTZ-luciferase complex over time. These simulations are crucial for assessing the stability of the docked pose and for observing any conformational changes in both the ligand and the enzyme upon binding.

MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A stable RMSD trajectory over the course of the simulation (typically nanoseconds to microseconds) suggests a stable binding complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein, which may be important for substrate entry, product release, or allosteric regulation.

Quantum Chemical Calculations for Understanding Electronic States and Emission Mechanisms

Quantum chemical calculations are essential for understanding the electronic properties of pyCTZ and the mechanism of light emission. These methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to calculate the energies of the ground and excited electronic states of the emitter, which is the oxidized product of pyCTZ (coelenteramide analog).

The color of the emitted light in bioluminescence is determined by the energy gap between the first excited singlet state (S1) and the ground state (S0) of the emitter. Quantum chemical calculations can predict this energy gap, and by extension, the emission wavelength. For pyCTZ, which produces blue light in the presence of LumiLuc, these calculations would be expected to show a larger S1-S0 energy gap compared to analogs that produce green or red light. nih.gov

These calculations also provide insights into the distribution of electron density in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of the HOMO-LUMO transition is critical in determining the efficiency of light emission.

Table 2: Theoretical Electronic Properties of pyCTZ Emitter (Illustrative)

ParameterCalculated ValueSignificance
S0 Energy(Value in eV or Hartrees)Ground state energy
S1 Energy(Value in eV or Hartrees)First excited singlet state energy
S1-S0 Energy Gap(Value in eV)Correlates with the emission wavelength
Predicted Emission λmax(Value in nm)Theoretical color of emitted light
HOMO Energy(Value in eV)Energy of the highest occupied molecular orbital
LUMO Energy(Value in eV)Energy of the lowest unoccupied molecular orbital
(This table is illustrative as specific quantum chemical calculation results for the pyCTZ emitter are not publicly detailed.)

Predictive Modeling for Novel pyCTZ (Hydrochloride) Analogs with Desired Properties

The insights gained from molecular docking, MD simulations, and quantum chemical calculations on pyCTZ can be leveraged to build predictive models for the rational design of novel analogs with improved or altered properties. By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), researchers can correlate specific structural modifications with changes in binding affinity, emission wavelength, and quantum yield.

For instance, predictive models could be developed to screen a virtual library of pyCTZ analogs for candidates with red-shifted emission, which is desirable for deep-tissue in vivo imaging due to the reduced scattering and absorption of longer wavelength light by biological tissues. These models would be trained on existing experimental and computational data for a range of coelenterazine analogs. This data-driven approach accelerates the discovery of new luciferins with tailored properties, reducing the need for extensive trial-and-error synthesis and testing.

Future Research Directions and Potential As Advanced Research Tools

Development of Further Red-Shifted Bioluminescent Systems Incorporating pyCTZ (Hydrochloride) Scaffolds

A primary goal in bioluminescence imaging is the development of reporters that emit light in the red to near-infrared region of the spectrum, as longer wavelength photons penetrate mammalian tissues more effectively. nih.gov While pyCTZ itself, in combination with the engineered LumiLuc luciferase, produces a bright blue bioluminescence with a maximum emission at 450 nm, its scaffold is a promising starting point for creating further red-shifted systems. nih.gov

Future research will likely focus on chemical modifications of the pyCTZ core structure. Early studies have shown that modifications at the C-8 position of the coelenterazine (B1669285) core can lead to brighter and more red-shifted bioluminescence when paired with re-engineered luciferases. nih.gov Similarly, direct attachment of an aryl moiety to the imidazopyrazinone core at the C8 position has been shown to provide a significant red-shift. rsc.org Applying these principles to the pyridyl structure of pyCTZ could yield novel analogs with emissions shifted towards the green and yellow parts of the spectrum.

Another powerful strategy is the use of Bioluminescence Resonance Energy Transfer (BRET). By fusing a pyCTZ-compatible luciferase, such as LumiLuc, to a fluorescent protein that absorbs blue light and emits red light, the energy can be efficiently transferred, resulting in a red-shifted light output. nih.govmdpi.com The LumiScarlet reporter, a fusion of LumiLuc and the mScarlet-I fluorescent protein, demonstrates the feasibility of this approach. When paired with pyCTZ, LumiScarlet shows significant emission at longer wavelengths due to BRET. nih.gov Future work could explore fusing LumiLuc with a wider array of red and far-red fluorescent proteins to optimize this red-shifting effect.

System ComponentEmission Maximum (nm)Key Feature
LumiLuc + pyCTZ450Bright blue emission
LumiScarlet + pyCTZBimodal (450 and ~580)Red-shifted emission via BRET

Integration of pyCTZ (Hydrochloride) into Advanced Biosensor Platforms

The intense and stable light output from the pyCTZ/luciferase system makes it an excellent candidate for the development of advanced biosensors. BRET-based biosensors are widely used to study protein-protein interactions, conformational changes in proteins, and the dynamics of signaling molecules in living cells. nih.govfrontiersin.orgmdpi.com

The distinct spectral separation between the donor emission (LumiLuc-pyCTZ at 450 nm) and the acceptor emission in BRET pairs like LumiScarlet makes it particularly suitable for constructing ratiometric biosensors with a high dynamic range. nih.gov Such biosensors could be designed to monitor a wide array of biological processes, such as:

Protein-Protein Interactions: By fusing LumiLuc to one protein of interest and a fluorescent acceptor to another, their interaction can be monitored in real-time by an increase in the BRET signal. nih.gov

Enzyme Activity: A biosensor could be designed with a protease cleavage site between the luciferase and the fluorescent acceptor. Enzyme activity would lead to the separation of the BRET pair and a corresponding change in the emission ratio.

Second Messenger Dynamics: The blue emission of pyCTZ with aequorin, a calcium-sensitive photoprotein, suggests its direct applicability in calcium sensing. nih.govmedchemexpress.commedchemexpress.com The bioluminescence intensity of the pyCTZ/aequorin pair is comparable to that of native coelenterazine, indicating its utility in monitoring intracellular calcium fluctuations. nih.gov

Exploration of Untapped Bioluminescent Mechanisms with Pyridyl CTZ Analogs

The introduction of a pyridyl group into the coelenterazine structure, as seen in pyCTZ, alters the electronic properties of the molecule, which in turn influences its interaction with luciferase and the subsequent light-emitting reaction. nih.gov While the fundamental mechanism of oxidative decarboxylation is likely conserved, the specific intermediates and their energy levels may differ from those of native coelenterazine.

Future research could delve into the specific photophysical and chemical mechanisms of pyCTZ and other pyridyl analogs. Understanding how the pyridyl moiety affects the stability of the dioxetanone intermediate and the excited-state coelenteramide (B1206865) product could provide insights for the rational design of new luciferins with tailored properties, such as higher quantum yields or different emission colors. The observation that different pyridyl-substituted analogs can produce blue, teal, or yellow light with the same LumiLuc luciferase suggests that the pyridyl substitution pattern is a key determinant of the emission color. nih.gov A systematic investigation into the structure-property relationships of these analogs could uncover new principles for tuning bioluminescence.

Potential for pyCTZ (Hydrochloride) in High-Resolution Imaging Techniques

High-resolution and super-resolution imaging techniques require bright and photostable probes to visualize cellular structures and molecular events with nanoscale precision. nih.govradiologykey.com While fluorescence-based methods dominate this field, the high signal-to-background ratio of bioluminescence offers distinct advantages, such as the absence of phototoxicity and autofluorescence from external excitation light.

The brightness of pyCTZ-based systems, particularly when paired with engineered luciferases like LumiLuc, could be harnessed for advanced imaging applications. nih.gov For instance, the high photon flux could enable faster image acquisition, which is crucial for capturing dynamic cellular processes. Furthermore, the principles of single-molecule localization microscopy could potentially be adapted for bioluminescence. By controlling the concentration of pyCTZ and the expression of luciferase, it might be possible to achieve a state where individual light-emitting events can be localized with high precision, allowing for the reconstruction of a super-resolved image over time. The development of brighter and more red-shifted systems based on the pyCTZ scaffold would be particularly beneficial for these techniques, as it would improve the signal-to-noise ratio in thick samples.

Cross-Disciplinary Research Opportunities in Chemical Biology, Materials Science, and Neuroscience Methodologies

The development and application of pyCTZ (hydrochloride) and its derivatives sit at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.

Chemical Biology: Synthetic chemists can design and create novel pyridyl CTZ analogs with diverse properties, such as different colors, enhanced brightness, and "caged" versions that are activated by specific enzymes or light. These new probes would enable biologists to study cellular processes with greater specificity and control. nih.gov

Materials Science: There is potential for integrating pyCTZ-based bioluminescent systems into novel materials. For example, luciferase-pyCTZ systems could be encapsulated in biocompatible nanoparticles for targeted delivery and imaging in vivo. They could also be incorporated into hydrogels or other scaffolds to create implantable biosensors that report on local physiological conditions.

Neuroscience: The compatibility of pyCTZ with the calcium-sensor aequorin provides a direct tool for monitoring neural activity. nih.govmedchemexpress.com Its improved water solubility compared to other coelenterazines could facilitate its delivery to the brain for in vivo imaging of calcium dynamics in freely moving animals. nih.govnih.gov Furthermore, bright, red-shifted BRET systems derived from pyCTZ could be used for deep-tissue imaging of neural circuits or for monitoring gene expression in specific neuronal populations.

The continued exploration of pyCTZ (hydrochloride) and its analogs promises to yield a new generation of powerful tools for biological imaging and sensing, driving discoveries across a wide range of scientific fields.

Q & A

Q. How should pyCTZ hydrochloride be dissolved for in vitro and in vivo experiments to ensure optimal bioluminescence activity?

  • Methodological Answer : For in vitro applications, dissolve pyCTZ hydrochloride in DMSO to create a stock solution (e.g., 10 mM), then dilute in aqueous buffers such as PBS or HBSS. Ensure the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity . For in vivo use, prepare formulations combining DMSO (10%), PEG300 (40%), Tween 80 (5%), and saline (45%) to enhance solubility and bioavailability. Sequential addition of solvents is critical to prevent precipitation; confirm clarity before administration .

Q. What storage conditions are required to maintain pyCTZ hydrochloride stability for long-term research use?

  • Methodological Answer : Store lyophilized powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). For short-term use, reconstituted solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .

Q. How does pyCTZ hydrochloride compare to native CTZ in bioluminescence intensity and calcium-sensing applications?

  • Methodological Answer : pyCTZ hydrochloride produces blue bioluminescence with intensity comparable to native CTZ when paired with LumiLuc luciferase. However, its ATP-independent mechanism allows calcium detection without interference from ATP-dependent pathways, making it suitable for calcium flux assays in cell signaling studies . Validate activity using luminescence plate readers with filters optimized for 480–500 nm emission.

Advanced Research Questions

Q. How can researchers address discrepancies in bioluminescence signals when using pyCTZ hydrochloride across different experimental setups?

  • Methodological Answer : Contradictions may arise due to:
  • Solvent interactions : Ensure consistent DMSO concentrations (<0.1%) and avoid incompatible buffers (e.g., high salt or detergents).
  • Enzyme batch variability : Standardize LumiLuc luciferase activity using a reference substrate (e.g., native CTZ) .
  • Temperature sensitivity : Pre-equilbrate reagents to 37°C before kinetic assays.
    Use dose-response curves and internal controls (e.g., ATP-dependent luciferases) to validate specificity .

Q. What experimental design considerations are critical for quantifying calcium dynamics using pyCTZ hydrochloride in live-cell imaging?

  • Methodological Answer :
  • Cell permeability : Use loading buffers with 0.02% pluronic F-127 to enhance pyCTZ uptake in adherent cells.
  • Signal-to-noise optimization : Pre-treat cells with EGTA (1 mM) to chelate extracellular calcium and isolate intracellular signals.
  • Kinetic resolution : Acquire data at 10–50 Hz sampling rates to capture rapid calcium transients.
    Validate results with orthogonal methods (e.g., Fluo-4 AM dye) to rule out artifacts .

Q. How can researchers optimize pyCTZ hydrochloride for high-throughput screening (HTS) of calcium-modulating compounds?

  • Methodological Answer :
  • Plate uniformity : Use black-walled, optically clear microplates to minimize signal crosstalk.
  • Z’-factor validation : Include positive (e.g., ionomycin) and negative (e.g., BAPTA-AM) controls to ensure assay robustness (Z’ > 0.5).
  • Automated dispensing : Pre-mix pyCTZ (10 µM final) with LumiLuc luciferase (0.1 µg/mL) in assay buffers to minimize timing variability.
    Data normalization to vehicle-treated wells is essential for interplate comparability .

Q. What analytical methods are recommended for verifying pyCTZ hydrochloride purity and batch consistency?

  • Methodological Answer :
  • HPLC-UV analysis : Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 min). Purity should exceed 95% with a retention time of 12.5 ± 0.5 min .
  • Mass spectrometry : Confirm molecular weight ([M+H]+ = 429.5 ± 0.5 Da) using ESI-MS in positive ion mode .
  • Karl Fischer titration : Ensure residual solvent content (e.g., DMSO) is <0.5% .

Methodological Notes

  • Contradiction management : Cross-validate findings with orthogonal assays (e.g., electrophysiology for calcium) to resolve signal inconsistencies .
  • Ethical and safety compliance : Follow institutional guidelines for handling DMSO and in vivo administration protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.